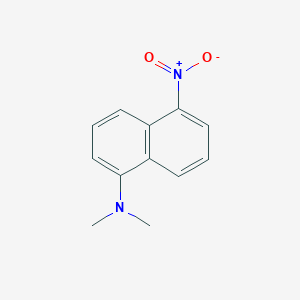
1-Naphthalenamine, N,N-dimethyl-5-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-5-nitronaphthalen-1-amine is an organic compound with the molecular formula C₁₂H₁₂N₂O₂ It is a derivative of naphthalene, characterized by the presence of a nitro group at the 5-position and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-nitronaphthalen-1-amine typically involves the nitration of N,N-dimethylnaphthalen-1-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of N,N-Dimethyl-5-nitronaphthalen-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-nitronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitro groups.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
N,N-Dimethyl-5-nitronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-nitronaphthalen-1-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the dimethylamine group can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylnaphthalen-1-amine: Lacks the nitro group, resulting in different chemical properties and reactivity.
5-Nitronaphthalen-1-amine: Lacks the dimethyl groups, affecting its solubility and interaction with other molecules.
N,N-Dimethyl-2-nitronaphthalen-1-amine: Similar structure but with the nitro group at a different position, leading to variations in reactivity and applications.
Uniqueness
The combination of the nitro and dimethylamine groups allows for diverse reactivity and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
10433-94-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N,N-dimethyl-5-nitronaphthalen-1-amine |
InChI |
InChI=1S/C12H12N2O2/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)14(15)16/h3-8H,1-2H3 |
InChI Key |
QIXOMIDTQKARSO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


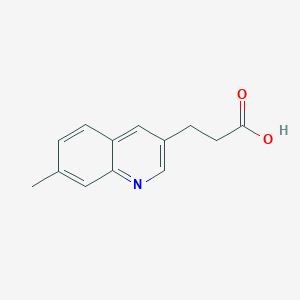



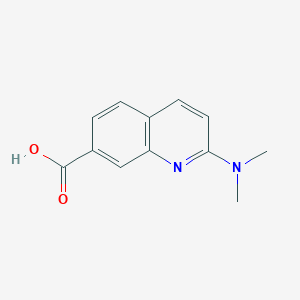

![Tert-butyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11889245.png)
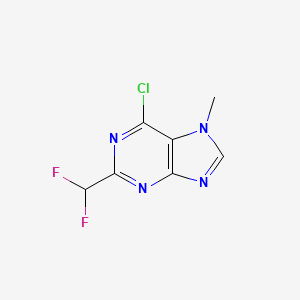
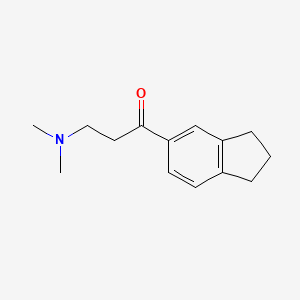
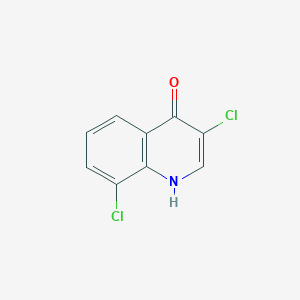
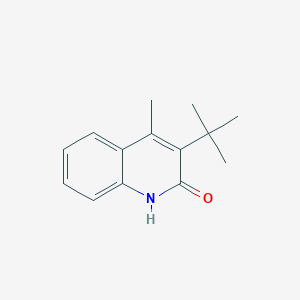

![6-pyridin-3-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11889274.png)

